N-(2,4-dimethylphenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
Description
This compound features a spiro[indoline-3,2'-thiazolidin] core with a 3-fluorophenyl substituent at the 3' position, a 5-methyl group, and an N-(2,4-dimethylphenyl)acetamide side chain. The fluorophenyl group may improve metabolic stability and lipophilicity, while the dimethylphenyl acetamide moiety could influence solubility and binding interactions.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-(3-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O3S/c1-16-7-9-22(18(3)11-16)29-24(32)14-30-23-10-8-17(2)12-21(23)27(26(30)34)31(25(33)15-35-27)20-6-4-5-19(28)13-20/h4-13H,14-15H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTSADCQSDJEKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4(C2=O)N(C(=O)CS4)C5=CC(=CC=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies, highlighting its mechanism of action, efficacy in different biological systems, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure characterized by a spiro-indoline core fused with a thiazolidine moiety. Its molecular formula is C₁₈H₁₈FNO₃S, and it has a molecular weight of approximately 345.4 g/mol. The presence of the dimethylphenyl and fluorophenyl groups suggests potential interactions with biological targets due to their electron-donating and withdrawing properties.
1. Cholinesterase Inhibition
Recent studies have focused on the cholinesterase inhibitory activity of compounds with similar structural frameworks. For instance, spiro indolin derivatives have shown promising results as acetylcholinesterase (AChE) inhibitors. In vitro assays indicated that certain derivatives exhibited IC₅₀ values below 10 µM against AChE, suggesting effective inhibition which could be beneficial in treating Alzheimer's disease .
2. Antimicrobial Properties
Compounds with thiazolidine structures have been evaluated for their antimicrobial activity. Research has shown that derivatives containing similar scaffolds demonstrated significant antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) and various fungal strains . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
3. Anticancer Activity
The anticancer potential of this compound class has also been explored. Studies indicated that spiroindoline derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through various pathways including caspase activation and modulation of cell cycle progression . The SAR studies revealed that modifications on the indoline ring significantly influence cytotoxicity.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound.
| Compound Modification | Biological Activity | Observations |
|---|---|---|
| Dimethyl substitution on phenyl ring | Enhanced AChE inhibition | Increased electron density improves binding affinity |
| Fluorine substitution on phenyl ring | Altered lipophilicity | Improved membrane permeability enhances bioavailability |
| Variations in thiazolidine moiety | Diverse antimicrobial activity | Different substituents lead to varied interactions with microbial targets |
Case Studies
- Cholinesterase Inhibitors : A study conducted on a series of spiro indoline derivatives showed that those with electron-withdrawing groups at specific positions exhibited higher AChE inhibition compared to their counterparts .
- Anticancer Efficacy : In vitro tests on MCF-7 cells revealed that compounds with specific substitutions led to significant reductions in cell viability, indicating potential for further development as anti-cancer agents .
- Antimicrobial Evaluation : Compounds were tested against Gram-positive and Gram-negative bacteria, showing promising results against resistant strains like MRSA and VRE (vancomycin-resistant Enterococcus) .
Scientific Research Applications
Biological Activities
Antimicrobial Activity:
Recent studies have indicated that derivatives of compounds similar to N-(2,4-dimethylphenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide demonstrate significant antimicrobial properties. For instance, thiazole derivatives have shown excellent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . Given the structural similarities, it is reasonable to hypothesize that this compound may exhibit comparable antimicrobial efficacy.
Cholinesterase Inhibition:
Another area of application is in neuropharmacology. Compounds with similar structural characteristics have been investigated for their cholinesterase inhibitory activities, which are crucial for treating neurodegenerative diseases such as Alzheimer's disease. The structure–activity relationship studies suggest that modifications on the indoline ring can significantly influence the inhibitory potency against acetylcholinesterase (AChE) .
Synthesis and Development
The synthesis of this compound involves multi-step organic reactions that typically include condensation and cyclization processes to form the spiro-indoline structure. The efficiency of these synthetic routes can be enhanced by employing green chemistry principles to minimize environmental impact while maximizing yield .
Case Study 1: Antimicrobial Efficacy
In a study focused on the synthesis and antimicrobial evaluation of thiazole derivatives, several compounds were tested against resistant strains of bacteria and fungi. The findings indicated that modifications at specific positions on the thiazole ring could enhance activity against resistant pathogens . This suggests that similar substitutions in this compound could yield potent antimicrobial agents.
Case Study 2: Neuropharmacological Applications
Research on spiro indolin derivatives has shown promising results in inhibiting cholinesterases. A recent investigation demonstrated that specific substitutions on the indoline core led to compounds with high selectivity for AChE over butyrylcholinesterase (BChE), highlighting their potential as therapeutic agents for cognitive disorders . This reinforces the relevance of exploring this compound in similar contexts.
Comparison with Similar Compounds
Spiro-Indoline-Thiazolidin Derivatives
describes compounds such as 2-(benzo[d]thiazol-2-ylthio)-N-(2,4'-dioxospiro[indolin-3,2'-thiazolidin]-3'-yl)acetamide (e.g., compound 4a–4g). These share the spiro-indoline-thiazolidin scaffold but differ in substituents:
- Key Differences : The target compound substitutes a 3-fluorophenyl group at the 3' position, whereas derivatives feature benzo[d]thiazol-2-ylthio groups.
- Biological Activity: Compounds in exhibit anti-inflammatory, analgesic, and antibacterial activities, with potency influenced by substituent electronegativity and steric bulk .
Spiro-Indole-Thiadiazole Acetamides
lists derivatives like N-{3′-acetyl-5-methyl-1-[2-(2-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3′H-spiro[indole-3,2′-[1,3,4]thiadiazol]-5′-yl}acetamide, which replace thiazolidin with thiadiazole.
- Key Differences : The thiadiazole ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity compared to the thiazolidin core.
- Functional Implications : Thiadiazole-containing compounds often exhibit enhanced metabolic stability but reduced conformational flexibility, which may limit binding to dynamic targets .
Acetamide Derivatives with Heterocyclic Substituents
and highlight acetamides with triazole, furan, or isoindoline dione groups. For example, 2-(2-((1,3-dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-nitrophenyl)acetamide () shares the acetamide backbone but lacks the spiro system.
- Nitro groups in derivatives increase electron-withdrawing effects, which may enhance reactivity but reduce bioavailability compared to the target compound’s fluorophenyl group .
Chloroacetamide Herbicides
includes pesticidal compounds like dimethenamid and alachlor , which are structurally simpler acetamides with chloro and alkylphenyl substituents.
- Key Differences : These compounds prioritize lipophilicity for membrane penetration in plants, whereas the target compound’s fluorophenyl and spiro systems suggest a design for pharmaceutical applications (e.g., enzyme inhibition). The 2,4-dimethylphenyl group in the target compound may reduce soil adsorption compared to the 2,6-diethylphenyl groups in alachlor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
